3,3,4,4,4-Pentafluorobut-1-ene
Description
Significance of Fluorinated Alkenes as Industrial and Academic Precursors
Fluorinated alkenes, a class of unsaturated organic compounds containing fluorine atoms, are of significant interest in both industrial and academic research. Their unique properties, derived from the presence of the highly electronegative fluorine atom and the strong carbon-fluorine bond, make them valuable precursors for a wide range of materials. researchgate.net In industrial settings, alkenes such as ethylene (B1197577) and propylene (B89431) are produced on a massive scale and serve as foundational materials for the synthesis of numerous essential chemicals and polymers. libretexts.orgopenstax.org The introduction of fluorine into these alkene structures dramatically alters their chemical and physical properties, leading to applications in specialized and high-performance products. researchgate.net
The primary industrial application of alkenes is in the production of polymers. tutorchase.comtutorchase.com For instance, the polymerization of ethylene yields polyethylene, one of the most widely used plastics globally. libretexts.org Similarly, fluorinated alkenes serve as monomers for the creation of fluoropolymers. researchgate.netsmolecule.com These materials exhibit exceptional thermal stability, chemical resistance, and specific electrical insulating properties, making them suitable for demanding applications. smolecule.com
Furthermore, the reactivity of the carbon-carbon double bond in alkenes allows them to be converted into a variety of other functional groups, making them crucial intermediates in organic synthesis. tutorchase.comtutorchase.com This reactivity is retained in fluorinated alkenes, which can undergo addition reactions, polymerization, and cross-coupling reactions to produce complex fluorinated molecules. smolecule.com These fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and other specialty materials. smolecule.com
Classification and Nomenclature of 3,3,4,4,4-Pentafluorobut-1-ene as a Hydrofluoroolefin (HFO)
This compound is classified as a hydrofluoroolefin (HFO). HFOs are a subset of organofluorine compounds characterized by the presence of hydrogen, fluorine, and carbon atoms, and at least one carbon-carbon double bond, which makes them unsaturated. wikipedia.orgkth.se This distinguishes them from saturated hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). wikipedia.org
The nomenclature for fluorinated hydrocarbons, including HFOs, follows a system designed to avoid confusion with complex chemical names. fluorocarbons.org This numbering system provides a straightforward way to identify the chemical structure. HFOs are considered the fourth generation of synthetic refrigerants, developed to offer more environmentally friendly alternatives to their predecessors like CFCs, HCFCs, and HFCs. norden.org The presence of the double bond in HFOs leads to shorter atmospheric lifetimes because they are more reactive with hydroxyl radicals in the troposphere. wikipedia.org This increased reactivity prevents them from reaching the stratosphere and contributing to ozone depletion. wikipedia.org Consequently, HFOs are characterized by zero ozone depletion potential (ODP) and low global warming potential (GWP). wikipedia.org
Contextualizing this compound within the Broader Family of Per- and Polyfluoroalkyl Substances (PFAS) Relevant to Chemical Synthesis
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic organofluorine compounds. wikipedia.org A key characteristic of PFAS is the presence of multiple fluorine atoms attached to an alkyl chain. wikipedia.org Definitions of what constitutes a PFAS can vary between organizations. wikipedia.org One common definition specifies that the substance must contain at least one perfluoroalkyl moiety, with the structure -CnF2n+1. nih.gov
Under this definition, this compound can be contextualized within the PFAS family due to its chemical structure. The molecule contains a C₂F₅ group, which is a perfluoroethyl group (a type of perfluoroalkyl moiety where n=2). Polyfluoroalkyl substances are defined as having at least one, but not all, hydrogen atoms replaced by fluorine on an alkyl chain, resulting in the presence of a perfluoroalkyl moiety. nih.gov Given that this compound has both hydrogen atoms and a perfluoroalkyl group, it fits the description of a polyfluoroalkyl substance.
In the context of chemical synthesis, this compound serves as a valuable building block. smolecule.com Its double bond and the electron-withdrawing nature of the fluorine atoms make it a versatile intermediate for creating a variety of other fluorinated compounds. smolecule.com The presence of the perfluoroalkyl group can impart desirable properties, such as thermal and chemical stability, to the resulting molecules. smolecule.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃F₅ |
| Molecular Weight | 146.059 g/mol |
| CAS Number | 374-27-6 |
| Boiling Point | -15.0 °C |
| Density | 1.2 g/cm³ |
| Flash Point | -38.1 °C |
Sources: smolecule.comchemsrc.com
Nomenclature of Refrigerants
| Prefix | Meaning |
| HFO | Hydrofluoroolefin |
| HFC | Hydrofluorocarbon |
| HCFC | Hydrochlorofluorocarbon |
| CFC | Chlorofluorocarbon |
Sources: wikipedia.orgnorden.org
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5/c1-2-3(5,6)4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPSCJEIFFRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190837 | |
| Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
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Molecular Weight |
146.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [Matrix Scientific MSDS] | |
| Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
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CAS No. |
374-27-6 | |
| Record name | 3,3,4,4,4-Pentafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-27-6 | |
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| Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
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| Record name | 3,3,4,4,4-Pentafluorobut-1-ene | |
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| Record name | 3,3,4,4,4-pentafluorobut-1-ene | |
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Synthetic Methodologies for 3,3,4,4,4 Pentafluorobut 1 Ene
Strategic Approaches to Selective Carbon-Fluorine Bond Introduction in Olefinic Systems
The construction of specific carbon-fluorine (C-F) bonds in olefinic systems like 3,3,4,4,4-pentafluorobut-1-ene is a cornerstone of modern organofluorine chemistry. The high electronegativity and small size of fluorine atoms significantly influence the reactivity and properties of the resulting molecule. Strategic approaches to introduce these bonds often involve the use of fluorinated building blocks or the selective fluorination of organic precursors. While direct fluorination methods exist, they can sometimes lack selectivity. Therefore, precursor-driven pathways, where the fluorine atoms are already incorporated into the starting material, followed by elimination reactions to form the desired double bond, represent a robust and widely utilized strategy. These methods offer greater control over the final structure and regioselectivity of the fluorinated alkene.
Precursor-Driven Synthesis Pathways
The synthesis of this compound predominantly relies on elimination reactions from suitably functionalized butane (B89635) precursors. These reactions, specifically dehydroiodination and dehydrofluorination, provide effective means to introduce the terminal double bond while retaining the pentafluorinated ethyl group.
Dehydroiodination Reactions for the Formation of Fluorinated Butenes
A key precursor for the synthesis of this compound is 1,1,1,2,2-pentafluoro-4-iodobutane (B31843). The removal of a hydrogen atom from the C-3 position and the iodine atom from the C-4 position through a dehydroiodination reaction yields the desired terminal alkene.
The efficiency of the dehydroiodination of 1,1,1,2,2-pentafluoro-4-iodobutane is highly dependent on the choice of base and solvent, as well as the reaction temperature. Strong bases are typically required to abstract the relatively non-acidic proton at the C-3 position. The selection of an appropriate base is crucial to favor the desired elimination reaction over potential side reactions.
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| 1,1,1,2,2-Pentafluoro-4-iodobutane | Potassium Hydroxide (KOH) | Ethanol | 60-80 | Moderate to High |
| 1,1,1,2,2-Pentafluoro-4-iodobutane | Sodium Ethoxide (NaOEt) | Ethanol | 50-70 | High |
| 1,1,1,2,2-Pentafluoro-4-iodobutane | Potassium tert-butoxide | tert-Butanol | 40-60 | High |
This table presents typical reaction conditions for the dehydroiodination of 1,1,1,2,2-pentafluoro-4-iodobutane. The specific yields can vary based on the precise reaction setup and workup procedures.
The dehydroiodination of 1,1,1,2,2-pentafluoro-4-iodobutane is generally understood to proceed through an E2 (bimolecular elimination) mechanism. In this concerted step, the base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (iodine), while simultaneously the carbon-iodine bond breaks and the pi-bond of the alkene is formed. The strong electron-withdrawing effect of the pentafluoroethyl group increases the acidity of the protons on the adjacent carbon (C-3), facilitating their abstraction by the base. The reaction is stereoselective, and the anti-periplanar arrangement of the hydrogen and the iodine atom is the preferred conformation for the E2 elimination to occur.
Dehydrofluorination Routes from Fluorinated Alkane Precursors
Another important synthetic route to this compound involves the dehydrofluorination of 1,1,1,2,2,3-hexafluorobutane. This reaction requires the removal of a hydrogen and a fluorine atom from adjacent carbons and is often facilitated by a catalyst.
The dehydrofluorination of highly fluorinated alkanes typically requires elevated temperatures and the presence of a catalyst to proceed efficiently. Various catalyst systems have been explored for this transformation, with metal fluorides and supported metal catalysts showing significant promise. Among these, catalysts based on platinum-group metals are of particular interest due to their high activity and selectivity in C-F bond activation.
For the dehydrofluorination of 1,1,1,2,2,3-hexafluorobutane, catalysts such as activated carbon, metal oxides, and supported platinum-group metals on supports like alumina (B75360) (Al2O3) or carbon have been investigated. Platinum-group metals can facilitate the cleavage of the strong C-F bond, a critical step in the dehydrofluorination process.
| Precursor | Catalyst | Support | Temperature (°C) | Key Observations |
| 1,1,1,2,2,3-Hexafluorobutane | Platinum (Pt) | Alumina (Al2O3) | 300-500 | Formation of this compound observed. |
| 1,1,1,2,2,3-Hexafluorobutane | Palladium (Pd) | Activated Carbon | 250-450 | Catalytic activity towards dehydrofluorination demonstrated. |
| 1,1,1,2,2,3-Hexafluorobutane | Nickel (Ni) | Alumina (Al2O3) | 350-550 | Shows catalytic activity, though may require higher temperatures. |
This table provides a summary of catalyst systems investigated for the dehydrofluorination of 1,1,1,2,2,3-hexafluorobutane. The performance of these catalysts can be influenced by factors such as metal loading, support properties, and reaction conditions.
The development of more efficient and selective catalysts for the dehydrofluorination of fluorinated alkanes remains an active area of research, with the goal of achieving high yields of the desired fluoroalkenes under milder reaction conditions.
Utilization of Iodinated Fluoroethanes and Acetylenes in Sequential Synthesis
A prominent method for constructing the carbon backbone of fluorinated olefins like this compound involves a sequential process starting with a perfluoroalkyl iodide and acetylene (B1199291). This strategy typically proceeds in two main stages: the addition of the fluoroalkyl iodide across the triple bond of acetylene, followed by the elimination of hydrogen iodide.
The key starting material for this synthesis is pentafluoroethyl iodide (C₂F₅I). This compound is a well-established telogen, a molecule that readily adds to an unsaturated compound (the taxogen, in this case, acetylene) in a telomerization reaction. googleapis.comgoogle.com Telomerization is a radical-chain reaction that can be initiated thermally, photochemically, or with a chemical initiator to form an addition product. googleapis.com
Addition Reaction (Telomerization): Pentafluoroethyl iodide is reacted with acetylene. The C₂F₅ radical adds to the acetylene molecule, and subsequent iodine transfer yields the 1:1 adduct, 4-iodo-1,1,1,2,2-pentafluorobut-3-ene.
Reaction: C₂F₅I + HC≡CH → CF₃CF₂CH=CHI
Elimination Reaction (Dehydroiodination): The resulting iodinated butene intermediate undergoes dehydroiodination, typically by treatment with a base (e.g., potassium hydroxide), to eliminate a molecule of hydrogen iodide (HI) and form the desired terminal alkene, this compound.
Reaction: CF₃CF₂CH=CHI + Base → CF₃CF₂CH=CH₂ + Base·HI
The precursor, pentafluoroethyl iodide, is a valuable synthon for introducing the pentafluoroethyl group. google.com Its industrial preparation is well-documented, often involving the reaction of tetrafluoroethylene (B6358150) (TFE), iodine, and iodine pentafluoride. google.comwikipedia.org Patents describe continuous processes for its synthesis, highlighting its importance as a starting material for more complex fluorochemicals. google.comgoogle.com For instance, a continuous process can be maintained at 85 to 95 °C in a bubble column reactor to produce gaseous pentafluoroethyl iodide, which is then condensed and collected. google.com
Another patented method for producing pentafluoroethyl iodide involves reacting tetrafluoroethylene with iodine monochloride (ICl) and hydrogen fluoride (B91410) (HF) in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃). google.com This process demonstrates the versatility of synthetic routes to obtain the key iodinated fluoroethane (B3028841) precursor.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Tetrafluoroethylene, Iodine Monochloride, HF | Boron Trifluoride (BF₃), 20-50°C, 18-20 hours | Pentafluoroethyl Iodide | 78-91% | google.com |
| Tetrafluoroethylene, Iodine Monochloride, HF | Antimony Pentafluoride (SbF₅), 20-50°C, 18-20 hours | Pentafluoroethyl Iodide | 77% | google.com |
| Tetrafluoroethylene, Iodine, Iodine Pentafluoride | 85-95°C, Continuous Bubble Column Reactor | Pentafluoroethyl Iodide | - | google.com |
Table 1. Examples of synthetic conditions for the precursor Pentafluoroethyl Iodide.
Catalytic Transformations for this compound Generation
Catalytic methods offer efficient and selective routes to fluorinated olefins. These transformations often rely on transition metal catalysts to facilitate the formation of new carbon-carbon or carbon-hydrogen bonds and to control the regioselectivity and stereoselectivity of the products.
Metal-mediated reactions are fundamental to the synthesis of complex fluorinated molecules. While specific examples detailing a direct catalytic synthesis of this compound are proprietary or less common in open literature, the principles can be illustrated by examining industrial processes for structurally similar hydrofluoroolefins (HFOs).
A relevant example is the synthesis of E-1,1,1,4,4,4-hexafluorobut-2-ene (HFO-1336mzz), another important HFO. The production process involves the vapor-phase fluorination of a chlorinated precursor in the presence of a metal-based catalyst. google.com
The process typically involves:
Dimerization of a Chlorinated Alkene: Trichloroethylene (TCE) is dimerized to form 1,1,2,4,4-pentachlorobuta-1,3-diene using a catalyst such as iron (e.g., iron powder, ferric chloride) or copper (e.g., copper powder, cuprous chloride). google.com
Fluorination of the Dimer: The resulting pentachlorobutadiene (B8271543) is then reacted with anhydrous hydrogen fluoride (HF) in the vapor phase over a solid fluorination catalyst. Chromium-based catalysts, such as chromium oxide (Cr₂O₃) or chromium oxyfluoride, are commonly used for this step. google.com These catalysts can be unsupported or supported on materials like activated carbon or fluorinated alumina.
The reaction conditions for the fluorination step are critical for achieving high conversion and selectivity. The process is typically carried out at elevated temperatures, for example, 275°C. google.com
| Precursor | Reagent | Catalyst System | Temperature | Product(s) | Reference |
| Trichloroethylene (TCE) | - | Iron (powder, wire, or salts) | Elevated | 1,1,2,4,4-pentachlorobuta-1,3-diene | google.com |
| 1,1,2,4,4-pentachlorobuta-1,3-diene | HF | Chromium Oxide (Cr₂O₃) | 275°C | E/Z-1,1,1,4,4,4-hexafluorobut-2-ene (HFO-1336mzz) and other fluorinated intermediates | google.com |
Table 2. Example of a metal-mediated industrial process for a related fluorinated butene.
This example underscores the importance of metal catalysts—both for the initial C-C bond formation (dimerization) and the subsequent halogen exchange (fluorination)—in the industrial production of fluorinated olefins. Similar principles involving metal-mediated C-C coupling or dehydrohalogenation steps are applicable to the synthesis of this compound.
Reactivity and Mechanistic Investigations of 3,3,4,4,4 Pentafluorobut 1 Ene
Electrophilic and Nucleophilic Addition Reactions at the Alkene Moiety
The double bond in 3,3,4,4,4-pentafluorobut-1-ene is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of addition products.
Hydrohalogenation Reactions and Regiochemical Outcomes
Hydrohalogenation involves the addition of hydrogen halides (like HBr, HCl, or HI) across the double bond of an alkene. chemistrysteps.com In the case of unsymmetrical alkenes, the regioselectivity of this reaction is a key consideration, often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. chemistrysteps.compressbooks.pub This preference is due to the formation of a more stable carbocation intermediate. pressbooks.pub For this compound, the electron-withdrawing nature of the pentafluoroethyl group significantly influences the stability of the potential carbocation intermediates, thereby directing the regiochemical outcome of the reaction. The reaction proceeds through a two-step mechanism involving the initial protonation of the alkene to form a carbocation, followed by the nucleophilic attack of the halide ion. pressbooks.pub
Hydration Mechanisms and Ketone/Carboxylic Acid Product Formation
The acid-catalyzed hydration of alkenes results in the addition of water across the double bond to form an alcohol. pressbooks.pubmasterorganicchemistry.com This reaction is typically catalyzed by a dilute aqueous solution of a strong acid, such as sulfuric acid. pressbooks.pub The mechanism is a three-step process initiated by the protonation of the alkene by a hydronium ion to create a carbocation intermediate. pressbooks.pubyoutube.com A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. pressbooks.pubyoutube.com The regioselectivity of this addition also follows Markovnikov's rule. masterorganicchemistry.comkhanacademy.org
The initial alcohol product from the hydration of this compound can undergo further oxidation. Primary alcohols can be oxidized to form aldehydes, which can then be further oxidized to carboxylic acids. libretexts.org Secondary alcohols are oxidized to ketones. libretexts.orgncert.nic.in The specific conditions and oxidizing agents used will determine the final product. Common oxidizing agents include potassium permanganate (B83412) and potassium dichromate. ncert.nic.in
Carbon-Fluorine (C-F) Bond Activation and Subsequent Functionalization
The activation and functionalization of the strong carbon-fluorine bonds in this compound present a significant area of research, offering pathways to novel fluorinated compounds.
Transition Metal-Catalyzed C-F Bond Cleavage and Cross-Coupling Methodologies
Transition metal catalysts have emerged as powerful tools for the activation of C-F bonds, which are traditionally considered to be highly stable. sci-hub.seresearchmap.jp These catalytic processes often involve the oxidative addition of the C-F bond to a low-valent metal center. nih.gov Subsequent reactions, such as cross-coupling, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for instance, have been successfully employed for the C-F bond functionalization of various organofluorine compounds. mdpi.comlookchem.com The choice of metal, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. nih.govmdpi.com
Defluorinative Reactivity with Lithium Reagents and other Organometallics
Organometallic reagents, such as organolithium and Grignard reagents, are highly reactive nucleophiles and strong bases. libretexts.org They can react with fluorinated compounds like this compound through nucleophilic attack, potentially leading to the displacement of fluoride (B91410) ions. nih.govsemanticscholar.org The high reactivity of these reagents necessitates careful control of reaction conditions, including the use of dry solvents and glassware, to prevent unwanted side reactions. libretexts.org The reaction of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) with butyllithium (B86547) has been shown to result in defluorination. researchgate.net
Stereoselective Borylation of gem-Difluoroalkenes, including Mechanistic Studies
The borylation of alkenes is a valuable transformation for introducing a boron-containing functional group, which can be further elaborated into a variety of other functionalities. vt.edu Copper-catalyzed stereoselective borylation of gem-difluoroalkenes using bis(pinacolato)diboron (B136004) (B2pin2) has been developed as an efficient method to synthesize (Z)-fluorinated alkenylboronic acid pinacol (B44631) esters. acs.org The proposed mechanism involves the initial generation of a phosphine-ligated copper(I)-boryl complex, which then undergoes insertion of the difluoroalkene into the Cu-B bond. acs.org This is followed by a β-fluoride elimination to afford the borylated product. acs.org Other methods, such as regioselective radical hydroboration, have also been developed for the synthesis of α-difluoroalkylborons. nih.gov Mechanistic studies, including kinetic and computational analyses, are crucial for understanding and optimizing these complex transformations. researchgate.netresearchgate.net
Hydrogermylation and Silylation Reactions
The addition of germanes and silanes across the double bond of this compound represents a valuable method for the synthesis of novel organofluoro-germanium and -silicon compounds. These reactions, known as hydrogermylation and hydrosilylation, are typically catalyzed by transition metal complexes or initiated by radical initiators.
Hydrogermylation: The hydrogermylation of alkenes can proceed through either a radical or a polar mechanism, depending on the reaction conditions and the nature of the germane. For a highly polarized alkene like this compound, the regioselectivity of the addition is a key aspect of investigation. The electron-withdrawing nature of the C2F5 group is expected to direct the germanium atom to the terminal carbon (C1), following an anti-Markovnikov addition pattern, especially under radical conditions.
Hydrosilylation: Hydrosilylation is a widely utilized industrial process for the formation of carbon-silicon bonds. The reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst, but other transition metals like nickel are also effective. princeton.edu The choice of catalyst and silane (B1218182) can significantly influence the regioselectivity of the addition to this compound. Generally, platinum-catalyzed hydrosilylation of terminal alkenes with trialkoxysilanes yields the anti-Markovnikov product. princeton.edu In the context of this compound, this would result in the silyl (B83357) group attaching to the C1 position.
Table 1: Regioselectivity in Hydrogermylation and Hydrosilylation of this compound
| Reaction | Reagent | Catalyst/Initiator | Expected Major Product | Rationale |
| Hydrogermylation | R3GeH | Radical Initiator (e.g., AIBN) | 1-Germyl-3,3,4,4,4-pentafluorobutane | Radical addition favors the more stable carbon radical at C2. |
| Hydrosilylation | R3SiH | Platinum Complex (e.g., Karstedt's) | 1-Silyl-3,3,4,4,4-pentafluorobutane | Catalyst-controlled anti-Markovnikov addition. |
Radical Addition Reactions
The double bond in this compound is susceptible to radical addition reactions. The regiochemical outcome of these reactions is governed by the stability of the resulting carbon-centered radical intermediate.
A classic example of a radical addition is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. chemistrysteps.comyoutube.com This bromine radical adds to the double bond at the position that results in the formation of the more stable carbon radical. In the case of this compound, the addition of the bromine radical to the C1 carbon generates a secondary radical at the C2 position, which is stabilized by the adjacent electron-withdrawing pentafluoroethyl group. chemistrysteps.com Subsequent abstraction of a hydrogen atom from HBr by this radical intermediate yields the anti-Markovnikov product, 1-bromo-3,3,4,4,4-pentafluorobutane. youtube.com
The radical polymerization of this compound is another important reaction, leading to the formation of fluorinated polymers. The polymerization is typically initiated by radical initiators, and the propagation step involves the repeated addition of monomer units to the growing polymer chain. The presence of the pentafluoroethyl group influences the properties of the resulting polymer, such as its thermal stability and chemical resistance.
Table 2: Radical Addition of HBr to this compound
| Step | Description | |
| Initiation | 1. Homolytic cleavage of peroxide (ROOR) to form two alkoxy radicals (2 RO•).2. Abstraction of a hydrogen atom from HBr by the alkoxy radical to form a bromine radical (Br•). | ROOR → 2 RO•RO• + HBr → ROH + Br• |
| Propagation | 1. Addition of the bromine radical to the C1 of this compound to form a more stable secondary radical at C2.2. Abstraction of a hydrogen atom from HBr by the carbon radical to form the product and regenerate a bromine radical. | Br• + CH2=CHCF2CF3 → BrCH2-ĊHCF2CF3BrCH2-ĊHCF2CF3 + HBr → BrCH2CH2CF2CF3 + Br• |
| Termination | Combination of any two radical species. | Br• + Br• → Br22 BrCH2-ĊHCF2CF3 → Dimer |
Isomerization Pathways in Fluorinated Butene Systems
The isomerization of fluorinated butenes can occur through various mechanisms, including acid-catalyzed, base-catalyzed, and thermally induced pathways. For this compound, potential isomerization could lead to the formation of other C4 fluorinated isomers.
Acid-catalyzed isomerization typically proceeds via a carbocation intermediate. libretexts.org Protonation of the double bond of this compound would lead to a secondary carbocation at the C2 position. A subsequent 1,2-hydride shift or other rearrangements, followed by deprotonation, could lead to different isomers. However, the stability of the carbocation and the energy barriers for rearrangement would be highly dependent on the specific catalytic system.
Lewis acid catalysts can also promote isomerization. For instance, studies on non-fluorinated butenes have shown that Lewis acids like AlCl3 can facilitate double-bond migration via an abstraction-addition mechanism involving a σ-bonded allylic intermediate. acs.org A similar pathway could be envisioned for this compound, potentially leading to isomers with the double bond at different positions.
Analysis of Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions of this compound
The derivatization of this compound involves considerations of chemo-, regio-, and stereoselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing this compound and another reactive functional group, the relative reactivity of the double bond versus the other group would determine the chemoselectivity of a given reaction.
Regioselectivity is the preference for bond formation at one position over another. As discussed in the context of hydrogermylation, hydrosilylation, and radical addition, the electronic nature of the pentafluoroethyl group plays a crucial role in directing the incoming group to a specific carbon of the double bond. miracosta.edu Electrophilic additions, in the absence of peroxides, would be expected to follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms (C1), leading to a more stable carbocation at C2. masterorganicchemistry.com Conversely, radical additions typically exhibit anti-Markovnikov regioselectivity. chemistrysteps.comyoutube.com
Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions involving the double bond of this compound, the approach of the reagent to the planar double bond can occur from either face. If the addition reaction creates one or more new stereocenters, the formation of enantiomers or diastereomers is possible. The stereochemical outcome is dependent on the reaction mechanism. For example, concerted additions often exhibit syn-stereoselectivity, while reactions proceeding through open-chain intermediates may show little to no stereoselectivity. chemistrysteps.com
Table 3: Summary of Selectivity in Derivatization Reactions
| Selectivity Type | Definition | Example in the Context of this compound |
| Chemoselectivity | Preferential reaction at one functional group. | Reaction of a reagent with the double bond in the presence of another less reactive functional group in the same molecule. |
| Regioselectivity | Preferential bond formation at a specific position. | Markovnikov addition: Electrophilic addition of H-X places X at C2.Anti-Markovnikov addition: Radical addition of HBr places Br at C1. |
| Stereoselectivity | Preferential formation of a specific stereoisomer. | A hypothetical diastereoselective reaction where a reagent adds to one face of the double bond in preference to the other. |
Computational and Theoretical Studies on 3,3,4,4,4 Pentafluorobut 1 Ene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3,3,4,4,4-Pentafluorobut-1-ene. These methods provide a foundational understanding of the molecule's intrinsic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. researchgate.net It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy of these orbitals and the gap between them can predict a molecule's kinetic stability and its propensity to act as an electron donor or acceptor. wikipedia.orgwuxibiology.com
For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (π-orbital), which is the most electron-rich region and susceptible to electrophilic attack. The LUMO, conversely, is anticipated to have significant contributions from the antibonding orbitals, particularly influenced by the highly electronegative fluorine atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.org Quantum chemical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise values for these parameters. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for this compound (Illustrative) This table presents typical values that would be obtained from a DFT B3LYP/6-311++G(d,p) calculation.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -11.5 | Energy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 10.7 | Indicates kinetic stability and resistance to electronic excitation. A large gap suggests high stability. |
The flexibility of the single bond between the second and third carbon atoms (C2-C3) in this compound allows for different spatial arrangements of its atoms, known as conformations. The study of these conformers and their relative energies provides an energy landscape that is critical for understanding the molecule's behavior. mdpi.com Computational methods can map this landscape by systematically rotating the dihedral angle and calculating the energy of each resulting structure.
Due to the steric bulk and electrostatic repulsion of the pentafluoroethyl group, certain conformations will be more stable than others. The primary conformers arise from rotation around the C2-C3 bond, leading to staggered and eclipsed forms. It is expected that the staggered conformations, which minimize steric hindrance between the vinyl group and the pentafluoroethyl group, are lower in energy than the eclipsed conformations. DFT calculations, potentially including dispersion corrections (like the B3LYP-D3 functional), are employed to accurately model these subtle energy differences. mdpi.com
Table 2: Calculated Relative Energies of this compound Conformers (Illustrative) This table shows hypothetical relative energies for key conformers obtained by scanning the H-C2-C3-C4 dihedral angle.
| Conformer | Dihedral Angle (H-C2-C3-C4) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Gauche (Staggered) | ~60° | 0.00 | Most Stable |
| Anti-periplanar (Staggered) | 180° | 0.85 | Stable |
| Syn-periplanar (Eclipsed) | 0° | 4.50 | Transition State |
| Anticlinal (Eclipsed) | ~120° | 3.80 | Transition State |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, a complete picture of a reaction's feasibility and kinetics can be constructed.
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. nih.gov Computational methods can locate and characterize these fleeting structures, which are impossible to isolate experimentally. For a reaction involving this compound, such as its atmospheric oxidation by a hydroxyl (•OH) radical, chemists would use quantum chemical software to perform a transition state search. The search algorithm optimizes the molecular geometry to find a first-order saddle point on the potential energy surface—a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. umw.edu This process allows for the complete mapping of the reaction pathway from reactants to products. nih.gov
Table 3: Illustrative Energetic Profile for the Addition of •OH to this compound Calculated using Transition State Theory (TST) at a representative level of theory (e.g., CCSD(T)//B3LYP/6-31G(d)).
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
|---|---|---|---|
| TS1: C1 Addition | •OH radical adds to the terminal CH₂ group. | 2.1 | -28.5 |
| TS2: C2 Addition | •OH radical adds to the internal CH group. | 3.5 | -25.1 |
The data indicates that addition to the terminal carbon (C1) is both kinetically and thermodynamically more favorable.
Molecular Dynamics Simulations for Reactive Systems
While quantum chemical calculations are excellent for studying individual molecules or small reactive complexes, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This provides insight into bulk properties, solvent effects, and complex reaction dynamics. researchgate.net
For systems involving this compound, MD simulations can be performed using classical force fields or reactive force fields (ReaxFF). arxiv.orgmdpi.com A classical force field like DREIDING could be used to study the physical properties of the compound as a liquid refrigerant, such as its density, heat capacity, and transport properties over a range of temperatures and pressures. arxiv.orgresearchgate.net
For studying chemical reactions, such as pyrolysis or combustion, a reactive force field like ReaxFF is necessary. ReaxFF allows for the formation and breaking of chemical bonds during the simulation, enabling the observation of complex reaction networks and the identification of major and minor products. mdpi.com A simulation box would be filled with molecules of this compound and other reactants (e.g., oxygen), and the system's evolution would be tracked over nanoseconds at high temperatures.
Table 4: Typical Setup for a Reactive Molecular Dynamics Simulation
| Parameter | Value/Description |
|---|---|
| Force Field | ReaxFF (for studying combustion/pyrolysis) |
| System Size | ~200 molecules of this compound and 1000 molecules of O₂ |
| Ensemble | NVT (Canonical ensemble: constant Number of particles, Volume, and Temperature) |
| Temperature | Ramped from 300 K to 3000 K to simulate pyrolysis |
| Time Step | 0.25 femtoseconds |
| Simulation Duration | 1 nanosecond |
| Properties Analyzed | Reaction pathways, product distribution (e.g., HF, COF₂), reaction rates. |
Computational Design and Prediction of Novel Synthetic Routes and Catalysts
The industrial-scale synthesis of this compound (HFO-1365mfc) necessitates the development of efficient and selective catalytic processes. Computational chemistry and theoretical modeling have become indispensable tools in the rational design of novel synthetic routes and the prediction of optimal catalysts, offering molecular-level insights that can accelerate experimental discovery and process optimization. These in silico approaches enable the investigation of reaction mechanisms, the screening of potential catalysts, and the prediction of reaction outcomes, thereby guiding the synthesis of this important hydrofluoroolefin.
A primary and industrially relevant pathway for the synthesis of this compound is the dehydrofluorination of a saturated precursor, such as 1,1,1,2,2-pentafluorobutane. This reaction involves the removal of a hydrogen and a fluorine atom from adjacent carbon atoms to form the desired double bond. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of this transformation.
DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the most energetically favorable pathway from reactants to products. This includes the characterization of stable intermediates and, crucially, the transition state structures and their associated energy barriers (activation energies). A lower activation energy corresponds to a faster reaction rate. By modeling the dehydrofluorination of the precursor molecule, researchers can predict the regioselectivity of the reaction—that is, which of the possible isomers of the product will be preferentially formed.
The computational design of catalysts for this process focuses on materials that can lower the activation energy of the dehydrofluorination reaction. For hydrofluoroalkanes, metal oxides, and metal fluorides are often considered as potential catalysts due to their thermal stability and tunable acidic and basic properties. researchgate.netresearchgate.net The surface of the catalyst plays a critical role, and computational models can simulate the adsorption of the reactant molecule onto the catalyst surface and the subsequent elementary steps of the reaction.
For instance, in a Lewis acid-catalyzed mechanism, a metal site on the catalyst surface can interact with a fluorine atom of the hydrofluoroalkane, weakening the C-F bond. nih.gov Simultaneously, a basic site on the catalyst surface can abstract a proton from an adjacent carbon, facilitating the elimination of hydrogen fluoride (B91410) (HF) and the formation of the alkene. DFT calculations can quantify the strength of these interactions and the energy required for each step.
The following table illustrates the type of data that can be generated from a computational study to screen potential catalysts for the dehydrofluorination of a precursor like 1,1,1,2,2-pentafluorobutane. The values presented are hypothetical and for illustrative purposes to demonstrate how computational screening works.
| Catalyst Candidate | Adsorption Energy of Precursor (kJ/mol) | Activation Energy for C-F Bond Cleavage (kJ/mol) | Activation Energy for C-H Bond Cleavage (kJ/mol) | Overall Reaction Barrier (kJ/mol) |
| Metal Oxide A | -50 | 180 | 120 | 180 |
| Metal Fluoride B | -75 | 150 | 135 | 150 |
| Doped Carbon C | -40 | 200 | 110 | 200 |
Beyond traditional DFT, machine learning is emerging as a powerful tool for catalyst prediction. nsf.gov By training models on existing experimental and computational data, machine learning algorithms can rapidly screen vast libraries of potential catalyst materials and compositions to identify promising candidates with a high probability of success, significantly reducing the time and cost of experimental screening.
Polymerization Chemistry Involving 3,3,4,4,4 Pentafluorobut 1 Ene
Monomer Reactivity in Polymerization Processes
The reactivity of 3,3,4,4,4-pentafluorobut-1-ene in polymerization is a critical factor that dictates its utility in creating a diverse range of fluorinated polymers. Its unique structure, featuring a vinyl group susceptible to polymerization and a pentafluorinated tail, imparts a distinct reactivity profile.
Copolymerization with Other Fluorinated and Non-Fluorinated Monomers
This compound demonstrates significant potential in copolymerization with a variety of other monomers, both fluorinated and non-fluorinated. mdpi.comresearchgate.net This approach allows for the synthesis of polymers with tailored properties, combining the desirable characteristics of each comonomer.
Fluorinated Comonomers: Copolymerization with other fluoroolefins is a common strategy to produce fluoroelastomers and thermoplastics with enhanced chemical resistance, thermal stability, and specific mechanical properties. mdpi.com20.210.105 For instance, copolymerizing with monomers like vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), or chlorotrifluoroethylene (B8367) (CTFE) can yield a range of materials from amorphous elastomers to semi-crystalline plastics. nih.govmdpi.com20.210.105 Studies on similar fluorinated propenes have shown that copolymerization with VDF can lead to the successful synthesis of terpolymers with improved yields. nih.gov
Non-Fluorinated Comonomers: The incorporation of this compound into polymers with non-fluorinated monomers can impart fluoropolymer-like properties, such as hydrophobicity and chemical inertness, to conventional polymers. nih.gov This includes copolymerization with olefins like ethylene (B1197577) and propylene (B89431), which can be achieved using metallocene or Ziegler-Natta type catalyst systems. google.com Additionally, copolymerization with monomers like vinyl ethers can lead to alternating structures due to the differing electronic properties of the comonomers. researchgate.net Research into semifluorinated copolymers, which combine fluorinated and non-fluorinated monomers, has shown that even a small amount of the fluorinated component can significantly alter the surface properties of the resulting polymer. nih.gov
Below is an interactive data table summarizing the copolymerization of a similar monomer, 1,1,3,3,3-pentafluoropropene (B1294464) (PFP), with various comonomers, which provides insight into the potential copolymerization behavior of this compound.
Mechanisms of Polymerization
The synthesis of polymers from this compound can be achieved through several polymerization mechanisms, each offering distinct advantages in controlling the polymer structure and properties.
Free Radical Polymerization of Fluorinated Olefins
Free radical polymerization is a fundamental method for polymerizing fluoroolefins. researchgate.net The process is initiated by the decomposition of a radical initiator, which then adds to the double bond of the monomer, creating a new radical that propagates the chain. youtube.comuomustansiriyah.edu.iquvebtech.com The kinetics of free radical polymerization are governed by the rates of initiation, propagation, and termination. youtube.comyoutube.com The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.comyoutube.com For fluorinated olefins, the termination step often occurs through the recombination of two growing polymer chains. mdpi.com
Coordination Polymerization with Ziegler-Natta and Metallocene Catalysts
Coordination polymerization, utilizing Ziegler-Natta and metallocene catalysts, provides a powerful route for producing polymers with high stereoregularity and linearity from α-olefins. libretexts.orgminia.edu.egbritannica.com
Ziegler-Natta Catalysts: These catalyst systems, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum compound, are effective for polymerizing olefins like ethylene and propylene. libretexts.orgminia.edu.eg They can also be used for the copolymerization of partially fluorinated olefins, such as this compound, with non-fluorinated olefins. google.com The mechanism involves the coordination of the olefin to the active metal center, followed by insertion into the metal-carbon bond. minia.edu.eg
Metallocene Catalysts: Metallocene catalysts, which are a more recent development, offer even greater control over polymer architecture. These single-site catalysts can be used to polymerize a variety of olefins and can be modified to include fluorine-containing ligands. google.com Metallocene-based systems have been successfully employed in the polymerization of olefins at elevated temperatures and can be supported on a carrier for use in various polymerization processes. google.comgoogle.com
Emulsion Polymerization Techniques for Fluoroelastomers
Emulsion polymerization is a key industrial process for the production of fluoroelastomers. 20.210.105google.com This technique involves dispersing the monomers in an aqueous medium with the aid of a surfactant, creating micelles where polymerization occurs. uni-konstanz.deresearchgate.net
Key features of emulsion polymerization include:
High Polymerization Rates: The compartmentalization of the reaction in micelles allows for high concentrations of both monomer and radicals, leading to rapid polymerization. researchgate.net
High Molecular Weights: The separation of growing polymer chains in different micelles reduces the rate of termination, allowing for the formation of high molecular weight polymers.
Effective Heat Transfer: The use of water as the continuous phase provides excellent heat dissipation, which is crucial for controlling the exothermic polymerization reaction. uni-konstanz.de
A variety of fluorinated surfactants have been developed to improve the efficiency and control of the emulsion polymerization process for fluoroelastomers. google.com The choice of surfactant can impact the molecular weight of the resulting polymer. google.com The kinetics of emulsion polymerization are influenced by the concentrations of the initiator and emulsifier, as well as the reaction temperature. researchgate.net
Kinetic and Thermodynamic Aspects of Polymerization Processes
The polymerization of alkenes, including fluorinated variants like this compound, is governed by fundamental kinetic and thermodynamic principles. While specific experimental data for the homopolymerization of this compound is not extensively detailed in publicly available literature, general principles of free-radical and other chain-growth polymerizations provide a strong framework for understanding its behavior.
Thermodynamics of Polymerization:
The feasibility of a polymerization reaction is determined by the change in Gibbs Free Energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).
For polymerization to be spontaneous (ΔG < 0), the negative enthalpy term must be large enough to overcome the unfavorable negative entropy term. This relationship also introduces the concept of a "ceiling temperature" (Tc = ΔH/ΔS), above which polymerization is no longer thermodynamically favorable.
Kinetics of Free-Radical Polymerization:
Free-radical polymerization is a common method for polymerizing vinyl monomers and proceeds through three main stages: initiation, propagation, and termination. uvebtech.com
Initiation: This first step involves the generation of free radicals from an initiator molecule, which then add to a monomer molecule to create a chain-initiating radical. ethz.ch The rate of initiation is directly proportional to the concentration of the initiator. uvebtech.com
Propagation: The newly formed radical chain adds to successive monomer molecules, leading to the growth of the polymer chain. ethz.ch This is typically a very fast process.
Termination: The growth of polymer chains is halted through reactions between two growing radical chains, either by combination (coupling) or disproportionation. uvebtech.com
| Parameter | General Value/Trend for Alkene Polymerization | Influence of Fluorine Substitution |
| ΔH (Enthalpy of Polymerization) | Typically -20 kcal/mol | Can be more exothermic due to the high C-F bond strength. |
| ΔS (Entropy of Polymerization) | Negative | Generally negative, similar to non-fluorinated alkenes. |
| Rate of Polymerization | Dependent on monomer and initiator concentration. | Can be influenced by the electronic effects of fluorine atoms. |
| Activation Energy | Varies depending on the specific monomer and initiator. | May be altered by the electron-withdrawing nature of the pentafluoroethyl group. |
Table 1: General Kinetic and Thermodynamic Parameters in Alkene Polymerization
Influence of Monomer Structure on Polymer Architecture and Growth
The specific structure of the this compound monomer is expected to have a significant influence on the architecture of the resulting polymer and the dynamics of the polymerization process. The key structural features are the vinyl group (CH2=CH-), which is the site of polymerization, and the pendant pentafluoroethyl group (-CF2CF3).
Steric Effects:
The bulky pentafluoroethyl group attached to the carbon adjacent to the double bond likely introduces considerable steric hindrance. This can affect several aspects of polymerization:
Rate of Propagation: The rate at which monomer units add to the growing polymer chain (propagation) may be reduced due to the steric bulk, which can hinder the approach of the monomer to the active radical center.
Regioselectivity: The addition of the monomer to the growing chain can, in principle, occur in two orientations: head-to-tail or head-to-head/tail-to-tail. Steric hindrance from the large substituent typically favors a highly regular head-to-tail arrangement, where the bulky groups are separated as much as possible along the polymer backbone.
Homopolymerizability: In some cases, extreme steric hindrance can make homopolymerization very difficult or even impossible. For example, 1,1,3,3,3-pentafluoropropene (PFP), which has a trifluoromethyl group directly on the double bond, does not homopolymerize. mdpi.com While the pentafluoroethyl group in this compound is one carbon removed from the double bond, its size could still present a challenge to homopolymerization.
Electronic Effects:
The highly electronegative fluorine atoms in the pentafluoroethyl group exert a strong electron-withdrawing inductive effect. This can influence the reactivity of the double bond and the stability of the propagating radical.
Monomer Reactivity: The electron-withdrawing nature of the substituent can decrease the electron density of the double bond, potentially making it less susceptible to attack by certain radical initiators.
Radical Stability: The stability of the growing polymer radical can be influenced by the adjacent fluorinated group. This, in turn, can affect the rates of propagation and termination.
Influence on Polymer Properties:
The structure of the monomer is a primary determinant of the final properties of the polymer.
Chain Flexibility: The presence of the bulky pendant group will likely decrease the flexibility of the polymer chain, leading to a higher glass transition temperature (Tg) compared to a non-fluorinated analogue like poly(1-butene).
Crystallinity: The regularity of the polymer chain (tacticity), which is influenced by the steric guidance during polymerization, will affect its ability to crystallize. A highly regular, isotactic, or syndiotactic polymer may be semi-crystalline, whereas an atactic polymer with a random arrangement of pendant groups will be amorphous.
Thermal and Chemical Stability: The presence of the strong C-F bonds in the pendant group is expected to impart high thermal stability and chemical resistance to the resulting polymer.
| Monomer | Structural Feature | Expected Influence on Polymer Architecture | Expected Influence on Polymer Growth |
| Ethylene | No substituent | Linear, high crystallinity (HDPE) or branched (LDPE) | Rapid polymerization |
| Propylene | -CH3 group | Can form isotactic, syndiotactic, or atactic polymers | Steric hindrance is moderate |
| 1-Butene | -CH2CH3 group | Increased chain spacing, lower crystallinity than HDPE | Steric hindrance is greater than propylene |
| This compound | -CH2CF2CF3 group | Significant steric hindrance likely leading to a specific tacticity; increased interchain distance | Potentially slower propagation rate due to steric bulk and electronic effects |
Table 2: Comparison of Monomer Structures and Their Potential Influence on Polymerization
Note: This table provides a qualitative comparison based on established principles of polymer chemistry. The expected influences for this compound are predictive.
Role of 3,3,4,4,4 Pentafluorobut 1 Ene As a Chemical Building Block
Intermediate for the Synthesis of Fluorinated Organic Compounds
The chemical reactivity of 3,3,4,4,4-pentafluorobut-1-ene is dominated by its terminal double bond and the strong electron-withdrawing effect of the pentafluoroethyl group. This makes it a key intermediate for creating a variety of fluorinated compounds. smolecule.com For instance, it can undergo addition reactions across the double bond, allowing for the incorporation of the C4H3F5 moiety into different molecular scaffolds.
One of the primary reactions it undergoes is hydrosilylation, which involves the addition of a silicon-hydrogen bond across the double bond. This reaction is crucial for creating fluorinated organosilanes. researchgate.net Additionally, its double bond can participate in various other organic transformations, making it a versatile precursor for numerous fluorinated molecules. smolecule.com The synthesis of other fluorinated compounds can also be achieved through halogenation and subsequent dehydrohalogenation reactions, expanding the range of accessible fluorinated building blocks. nih.govbeilstein-journals.org
Precursor in the Development of Fluorinated Pharmaceuticals and Agrochemicals
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical development to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov this compound serves as a valuable precursor for creating complex fluorinated molecules that are scaffolds for new potential drugs and pesticides. smolecule.com
The pentafluorobutyl group can be incorporated into heterocyclic structures, which are common motifs in many pharmaceutical and agrochemical compounds. For example, the synthesis of fluorinated benzofurans, a class of compounds with diverse biological activities, can be achieved using fluorinated building blocks. nih.gov While direct examples of its incorporation into commercialized products are not extensively detailed in publicly available literature, its role as a versatile intermediate suggests its utility in the research and development phase of new fluorinated bioactive compounds. smolecule.comnih.gov
Synthesis of Advanced Fluorinated Materials
The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated materials highly desirable for advanced applications. This compound is a key monomer and intermediate in the synthesis of these specialized materials. smolecule.com
Formation of Polyfluorinated Silanes and Related Organosilicon Compounds
A significant application of this compound is in the synthesis of polyfluorinated organosilicon compounds through hydrosilylation. researchgate.net This reaction typically involves the addition of silanes (H-SiR3) across the double bond, catalyzed by transition metals like platinum or rhodium. The reaction is highly efficient and regioselective, leading to the formation of a stable silicon-carbon bond.
The resulting polyfluorinated silanes are valuable intermediates themselves. They can be used to create more complex molecules, including cyclic trisiloxanes, which are monomers for producing polysiloxanes. These fluorinated polysiloxanes exhibit enhanced thermal and chemical stability compared to their non-fluorinated counterparts, making them suitable for use as high-performance oils, elastomers, and coatings. researchgate.net The hydrosilylation of similar fluoroalkenes has been shown to be influenced by the catalyst and reaction conditions, which can be tailored to achieve desired products. nih.govdocumentsdelivered.com
Table 1: Examples of Hydrosilylation Reactions with Fluoroalkenes
| Fluoroalkene | Silane (B1218182) | Catalyst | Product | Yield | Reference |
| 1,1,1,4,4,4-Hexafluorobut-2-ene (B1636169) | Triethylsilane | - | (E)-1,1,1,4,4,4-Hexafluoro-2-triethylsilylbut-2-ene | - | nih.gov |
| 1-Hexene | Triethylsilane | [Ga(PhF)2]+[Al(ORF)4]− | 1-(Triethylsilyl)hexane | High | nih.gov |
| Vinylcyclopropanes | Various Silanes | B(C6F5)3 | Ring-preserved or Ring-opened Silanes | Variable | researchgate.net |
This table illustrates the versatility of hydrosilylation reactions for different alkenes, a reaction type central to the utility of this compound.
Pathways to Novel Fluoro-oligomers and Functionalized Polymers
This compound can act as a monomer or comonomer in polymerization reactions to produce novel fluoro-oligomers and polymers. smolecule.com These materials are sought after for their unique combination of properties, including hydrophobicity, low surface energy, and high stability.
While the homopolymerization of some highly fluorinated alkenes can be challenging, this compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. mdpi.com For instance, copolymerization with non-fluorinated monomers can create materials with a balance of properties suitable for specific applications, such as coatings, membranes, and electronic components. The development of fluoropolymers often involves solution or emulsion polymerization techniques, and the choice of initiator and reaction conditions is critical to controlling the polymer's molecular weight and structure. ethz.ch The synthesis of sequence-defined oligomers is an area of growing interest, and fluorinated building blocks could be incorporated into such structures to create materials with precise functionalities. nih.gov
Environmental Fate and Degradation Pathways of Fluorinated Butenes
Abiotic Degradation Processes
Abiotic degradation, driven by non-biological processes, plays a significant role in the environmental breakdown of 3,3,4,4,4-pentafluorobut-1-ene. The primary mechanisms include hydrolysis and photolysis.
Hydrolytic Stability of this compound and Related Structures
Table 1: Hydrolytic Stability of Related Fluorinated Alkenes
| Compound | CAS Number | Hydrolytic Stability | Source |
| 3,3,4,4,5,5,6,6,6-Nonafluorohexene (PFBE) | 19430-93-4 | Not expected to hydrolyse | fao.org |
| This compound | 374-27-6 | Expected to be hydrolytically stable (inferred) | N/A |
Photolytic Degradation under Atmospheric and Aqueous Conditions
Photolytic degradation, or photolysis, involves the breakdown of molecules by light energy. The primary atmospheric degradation pathway for hydrofluoroolefins (HFOs) is their reaction with hydroxyl (OH) radicals. nih.govcopernicus.org The presence of the double bond in HFOs makes them more susceptible to reaction with OH radicals compared to their saturated counterparts (hydrofluorocarbons, HFCs). This reaction initiates a cascade of further reactions, leading to the formation of various transformation products. The atmospheric lifetime of HFOs is therefore relatively short. For instance, the atmospheric lifetimes of (E)- and (Z)-CF3CF2CH=CHCF2CF3 are estimated to be 71 and 37 days, respectively, based on their reaction rates with OH radicals. nih.gov
While direct photolysis (breakdown by direct absorption of sunlight) in the atmosphere is not considered a major degradation pathway for many fluorinated compounds, indirect photolysis can occur. fao.org In aqueous environments, the presence of photosensitizing agents can promote the degradation of organic compounds. However, specific studies on the aqueous photolysis of this compound are limited.
The photochemical ozone creation potential (POCP) is a measure of a volatile organic compound's ability to contribute to the formation of ground-level ozone (smog). bris.ac.ukbregroup.com HFOs generally have low POCP values compared to other reactive organic compounds, suggesting a lower contribution to smog formation. fluorocarbons.org
Table 2: Atmospheric Degradation Data for Related HFOs
| Compound | Atmospheric Lifetime | Primary Degradation Pathway | Photochemical Ozone Creation Potential (POCP) | Source |
| (E)-CF3CF2CH=CHCF2CF3 | 71 days | Reaction with OH radicals | Not specified | nih.gov |
| (Z)-CF3CF2CH=CHCF2CF3 | 37 days | Reaction with OH radicals | Not specified | nih.gov |
| HFO-1234ze(E) | ~20 days | Reaction with OH radicals | Low | copernicus.org |
| This compound | Estimated to be in the order of days to weeks (inferred) | Reaction with OH radicals (inferred) | Expected to be low (inferred) | N/A |
Biotic Degradation Mechanisms
The microbial breakdown of highly fluorinated organic compounds presents a significant challenge due to the high strength and stability of the carbon-fluorine bond. nih.gov
Microbial Transformation and Biodegradability Assessment
The biodegradation of polyfluorinated compounds is a rare phenomenon in nature. nih.gov While some microorganisms have been shown to be capable of defluorination, the rates are generally very low. nih.gov The process often requires specific enzymes and metabolic pathways that are not widespread in microbial communities. For instance, bacterial degradation of some fluorinated compounds can proceed through oxygenase-initiated reactions. nih.gov There have been no specific studies published that assess the microbial transformation or biodegradability of this compound. Based on the general resistance of highly fluorinated compounds to microbial attack, it is anticipated that this compound would be poorly biodegradable.
Persistence Evaluation in Environmental Compartments
Due to its expected resistance to hydrolysis and slow biodegradation, this compound is likely to be persistent in aquatic and soil environments. A risk evaluation report for the related compound PFBE concluded that it is potentially persistent or very persistent. fao.org The primary removal mechanism from these compartments would likely be volatilization to the atmosphere, where it would then be subject to atmospheric degradation processes.
Identification and Characterization of Environmental Transformation Products
The atmospheric degradation of HFOs can lead to the formation of several transformation products. A key concern with the atmospheric breakdown of some HFOs is the formation of trifluoroacetic acid (TFA), a highly persistent and mobile substance in the environment. copernicus.orgresearchgate.net Studies on other HFOs have shown that their atmospheric oxidation can produce trifluoroacetaldehyde, which can subsequently be oxidized to form TFA or break down into other products like fluoroform, a potent greenhouse gas. copernicus.orgrefindustry.com
The specific transformation products of this compound have not been experimentally determined. However, based on the known degradation pathways of other HFOs, it is plausible that its atmospheric oxidation could lead to the formation of smaller fluorinated acids and aldehydes.
Table 3: Potential Environmental Transformation Products of HFOs
| Parent Compound Class | Potential Transformation Products | Environmental Significance | Source |
| Hydrofluoroolefins (HFOs) | Trifluoroacetic acid (TFA) | Persistent, mobile in water | copernicus.orgresearchgate.net |
| Hydrofluoroolefins (HFOs) | Fluoroform (HFC-23) | Potent greenhouse gas | refindustry.com |
| Hydrofluoroolefins (HFOs) | Smaller fluorinated aldehydes and acids | Variable, requires further study | researchgate.net |
Environmental Transport and Distribution Considerations
The environmental journey of this compound is governed by its inherent physicochemical properties. Key processes influencing its distribution include volatilization from water and soil systems and its sorption behavior in different environmental matrices.
Volatilization from Water and Soil Systems
The tendency of a chemical to partition between a liquid or solid phase and the adjacent gas phase is a critical determinant of its environmental transport. For this compound, its high vapor pressure is a significant factor driving its volatilization from both water and soil.
Similarly, volatilization from soil surfaces is expected to be a major transport pathway. The rate of volatilization from soil is influenced by factors such as soil type, moisture content, temperature, and the chemical's vapor pressure and adsorption characteristics. Given the high vapor pressure of this compound, it is anticipated to readily volatilize from soil surfaces, particularly under dry and warm conditions.
Table 1: Predicted Physicochemical Properties Relevant to Volatilization of this compound
| Property | Predicted Value | Source |
| Vapor Pressure | 190 - 210 kPa at 25°C | service.gov.uk |
Note: This table is based on predicted values and highlights the need for experimentally determined data for a more accurate assessment.
Sorption Behavior in Diverse Environmental Matrices
Sorption, the process by which a chemical binds to solid particles such as soil and sediment, can significantly retard its movement in the environment. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). This value indicates a chemical's tendency to associate with the organic matter in soil and sediment rather than remaining dissolved in water.
Specific, experimentally determined Koc values for this compound are not widely available in the scientific literature. However, for a structurally similar compound, 3,3,4,4-tetrafluoro-4-iodo-1-butene, a predicted Koc value of 77.6 L/kg is available from the US Environmental Protection Agency's CompTox Chemicals Dashboard. This relatively low Koc value suggests a limited tendency for sorption to organic matter. If this compound exhibits a similar Koc, it would be expected to be mobile in soil and sediment, with a higher likelihood of leaching into groundwater or being transported with surface water runoff.
The low potential for sorption, combined with its high volatility, suggests that this compound will not persist for long periods in soil and aquatic systems. Instead, the atmosphere is likely to be the primary environmental sink for this compound.
Table 2: Predicted Sorption Coefficient for a Structurally Similar Compound
| Compound | Predicted Koc (L/kg) | Source |
| 3,3,4,4-Tetrafluoro-4-iodo-1-butene | 77.6 |
Note: This data is for a structurally similar compound and should be used with caution as an indicator for the sorption behavior of this compound.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis of 3,3,4,4,4-Pentafluorobut-1-ene
Traditional synthesis routes for hydrofluoroolefins often involve multi-step processes that may utilize harsh reagents. google.com A common industrial method involves the fluorination of a hydrochlorocarbon precursor followed by a dehydrofluorination step. google.com The focus of future research is to align these synthetic strategies with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and utilize less hazardous substances. worktribe.comrsc.org
Key areas of development include:
Catalyst Innovation: The dehydrofluorination step is a critical target for green innovation. While catalysts like antimony pentachloride have been used, research is moving towards more benign and recyclable catalytic systems. google.com The development of solid-supported catalysts or novel transition-metal complexes could offer higher selectivity and easier separation, minimizing waste streams. nih.govrsc.orgacs.org
Phase-Transfer Catalysis (PTC): PTC presents a powerful tool for enhancing reaction rates and yields in multiphase systems, often under milder conditions. fluorochem.co.uk The use of chiral phase-transfer catalysts can introduce asymmetry into the synthesis, a highly desirable feature for producing specific isomers. nih.govnih.gov Research into hydrogen bonding phase-transfer catalysis (HB-PTC) with inexpensive alkali metal fluorides like CsF or KF is a particularly promising avenue for greener fluorination processes. nih.govorganic-chemistry.orgrsc.orgnih.gov
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research could explore the potential of enzymes, such as amidases or dehalogenases, to perform key steps in the synthesis of this compound precursors with high chemo-, regio-, and enantioselectivity. worktribe.com This approach could significantly reduce the environmental impact compared to traditional chemical methods. worktribe.com
Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is largely dictated by its electron-deficient double bond and the presence of multiple fluorine atoms. While its participation in addition and polymerization reactions is known, significant opportunities exist to discover and harness novel reactivity patterns through advanced catalysis. ontosight.ai
Emerging research directions include:
Asymmetric Catalysis: The synthesis of chiral fluorinated molecules is of immense interest, particularly for the pharmaceutical and agrochemical industries. nih.govyoutube.com Future work will likely focus on the development of catalytic asymmetric transformations of this compound. This includes enantioselective fluorocyclizations using chiral catalysts to create complex cyclic structures and asymmetric hydrofunctionalization reactions to introduce new functional groups with stereocontrol. nih.govacs.org
Catalytic Functionalization: Moving beyond simple additions, research is exploring the catalytic addition of diverse functionalities across the double bond. For instance, catalytic 1,4-fluorodifunctionalization of related diene systems showcases the potential for complex, single-step transformations. nih.govnih.gov Applying similar catalytic strategies, such as those using I(I)/I(III) catalysis platforms, to this compound could yield a wide array of novel, highly functionalized fluorochemicals. nih.govnih.gov
Metathesis Reactions: Olefin metathesis is a powerful tool for C-C bond formation. The application of stereoselective olefin metathesis, potentially catalyzed by molybdenum or ruthenium complexes, to this compound could open up new pathways for the synthesis of advanced fluorinated materials and synthons. beilstein-journals.org
Advanced Methodologies for Environmental Fate and Transport Studies
While HFOs like this compound are designed to have short atmospheric lifetimes, a comprehensive understanding of their environmental fate is crucial. wikipedia.org Research is shifting towards more sophisticated methods to track their journey and degradation in the environment.
Key areas for advanced methodologies include:
Atmospheric Degradation Modeling: The atmospheric breakdown of HFOs can lead to the formation of persistent substances like trifluoroacetic acid (TFA) and, in some cases, potent greenhouse gases like HFC-23. refindustry.comopenaccessgovernment.orgnorden.orgnorden.org Advanced computational modeling, such as studies on fluorinated Criegee intermediates formed during ozonolysis, is essential to predict the complete degradation pathways and quantify the formation of secondary pollutants. acs.org These models help to refine atmospheric lifetime calculations and global warming potential estimates. researchgate.netnih.gov
Ultrasensitive Analytical Techniques: Detecting and quantifying trace amounts of this compound and its degradation products in various environmental matrices (air, water, soil) requires highly sensitive and specific analytical methods. nih.gov Future research will likely involve the development and application of advanced chromatographic and mass spectrometric techniques to better understand the transport, partitioning, and ultimate fate of these compounds. nih.govnih.goveneuro.orgresearchgate.net
Biotic and Abiotic Transformation Studies: Beyond the atmosphere, it is important to understand how this compound behaves in aquatic and terrestrial systems. This includes studying its potential for biotransformation by microorganisms and its interactions with soil and sediment. researchgate.net Isotope labeling studies and advanced spectroscopic techniques can provide insights into these transformation pathways.
Q & A
Q. How do isotopic labeling studies (e.g., ¹⁸O, ²H) clarify reaction mechanisms in fluoroorganic chemistry?
- Methodological Answer: Isotopic tracers track oxygen or hydrogen migration in intermediates. For example, ¹⁸O labeling in fluorinated alcohols (e.g., 3,3,4,4,4-pentafluorobutan-1-ol) identifies nucleophilic substitution pathways. Kinetic isotope effects (KIEs) further distinguish between concerted and stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
